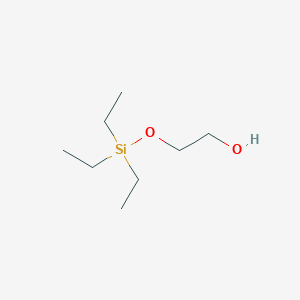

2-Triethylsilyloxyethanol

Description

Overview of Trialkylsilyloxyethanol Derivatives

Trialkylsilyloxyethanol derivatives are characterized by the general structure R₃Si-O-CH₂CH₂-OH, where 'R' is an alkyl group. The nature of the alkyl groups on the silicon atom significantly influences the properties of the derivative, particularly the stability of the silyl (B83357) ether. wikipedia.org Silyl ethers are a class of chemical compounds that feature a silicon atom covalently bonded to an alkoxy group. wikipedia.org They are most commonly employed as protecting groups for alcohols. ontosight.aimasterorganicchemistry.com

The stability of the silyl ether bond is a critical factor in its application. For instance, the steric bulk of the alkyl groups on the silicon atom dictates the ether's resistance to hydrolysis under both acidic and basic conditions. wikipedia.org Common trialkylsilyl groups used in these derivatives include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), with stability generally increasing with the size of the alkyl groups. wikipedia.org The triethylsilyl (TES) group, for example, is known to be more stable than the trimethylsilyl (TMS) group but less stable than the more sterically hindered tert-butyldimethylsilyl (TBS) group. wikipedia.org This differential stability allows for selective protection and deprotection strategies in multi-step syntheses. acs.org

The synthesis of trialkylsilyloxyethanol derivatives is typically achieved by the monosilylation of ethylene (B1197577) glycol. This reaction involves treating ethylene glycol with one equivalent of a trialkylsilyl halide (e.g., triethylsilyl chloride) in the presence of a base like imidazole (B134444) or pyridine. wikipedia.orggelest.com

Significance of 2-Triethylsilyloxyethanol in Contemporary Organic Chemistry

2-Triethylsilyloxyethanol, the specific derivative where the trialkylsilyl group is triethylsilyl ((C₂H₅)₃Si), is a valuable reagent in modern organic chemistry. Its primary role is that of a protected form of ethylene glycol, allowing chemists to introduce a hydroxyethyl (B10761427) moiety into a molecule selectively. The triethylsilyl (TES) group is a robust protecting group for alcohols, offering a balance of stability and reactivity that makes it suitable for a variety of synthetic transformations. ontosight.aigelest.com It is stable under many reaction conditions, including those involving strong bases and some oxidizing and reducing agents, yet it can be removed under specific and mild conditions. masterorganicchemistry.com

The synthesis of 2-Triethylsilyloxyethanol would typically proceed via the reaction of ethylene glycol with triethylsilyl chloride (TESCl) and a base such as imidazole in a suitable solvent like dimethylformamide (DMF). wikipedia.org Alternatively, the more reactive triethylsilyl triflate (TESOTf) can be used, often with a non-nucleophilic base like 2,6-lutidine. gelest.comorgsyn.org

The free hydroxyl group of 2-triethylsilyloxyethanol can participate in various reactions, such as oxidation to the corresponding aldehyde, esterification, etherification, or conversion to a leaving group for nucleophilic substitution. Once the desired transformations are complete, the TES group can be cleaved to reveal the second hydroxyl group. Methods for deprotecting a TES ether are well-established and include treatment with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. ontosight.aigelest.com Notably, several selective methods for TES ether cleavage have been developed, using reagents such as catalytic amounts of iron(III) chloride, o-iodoxybenzoic acid (IBX), or palladium on carbon (Pd/C), which can leave other silyl ethers like TBDMS intact. acs.orgorganic-chemistry.orgacs.orgnih.gov

Table 1: Physicochemical Properties of 2-Triethylsilyloxyethanol

| Property | Value |

| Molecular Formula | C₈H₂₀O₂Si |

| Molecular Weight | 176.33 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not specified in literature |

| Density | Not specified in literature |

| Solubility | Soluble in common organic solvents |

Historical Context and Evolution of Silyl Ether Chemistry

The use of protecting groups is a fundamental concept in organic synthesis, enabling chemists to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule. masterorganicchemistry.com The development of silyl ethers as protecting groups for alcohols marked a significant advancement in this field.

Introduced in the mid-20th century, silyl ethers quickly became a staple in the synthesis of complex organic molecules. E. J. Corey's work in the 1970s was pivotal in popularizing the use of silyl ethers, particularly with the introduction of tert-butyldimethylsilyl (TBDMS) chloride in conjunction with imidazole as a highly effective silylating system. This method provided a reliable way to protect alcohols under mild conditions.

Over the years, a diverse array of silyl protecting groups has been developed, each with unique stability profiles. This evolution was driven by the need for greater selectivity in increasingly complex synthetic targets. Chemists can now choose from a wide spectrum of silyl ethers, from the highly labile trimethylsilyl (TMS) group to the very robust triisopropylsilyl (TIPS) group. wikipedia.org The triethylsilyl (TES) group found its place within this spectrum as a moderately stable group, allowing for orthogonal deprotection strategies where different silyl ethers can be removed selectively from the same molecule. acs.orggelest.com The development of numerous reagents and conditions for the selective cleavage of these groups has further enhanced their utility, making silyl ethers an indispensable tool in the modern synthetic chemist's arsenal. gelest.comorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2-triethylsilyloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-4-11(5-2,6-3)10-8-7-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRYWSCIXZGGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Triethylsilyloxyethanol

Reactions as a Silyl (B83357) Ether

The triethylsilyl (TES) ether group in 2-Triethylsilyloxyethanol serves primarily as a protecting group for one of the hydroxyl functions of ethylene (B1197577) glycol. Silyl ethers are valued in organic synthesis for their ease of installation and removal under specific, mild conditions. The reactivity of the silyl ether bond (Si-O) is central to its utility.

The stability of the TES group is intermediate among common silyl ethers. It is more stable than the trimethylsilyl (B98337) (TMS) group but less stable than bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). This differential stability allows for selective deprotection in complex molecules.

Cleavage of the silyl ether to regenerate the alcohol can be achieved under two main conditions:

Acidic Hydrolysis: Treatment with aqueous acid readily cleaves the Si-O bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.

Fluoride (B91410) Ion-Mediated Cleavage: The high affinity of fluorine for silicon makes fluoride ions exceptionally effective reagents for deprotection. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used in organic solvents to cleanly remove the silyl group, often under neutral conditions.

This reactivity makes the TES group in 2-Triethylsilyloxyethanol a reliable protecting group, stable to many reaction conditions such as oxidation, reduction, or organometallic additions, yet easily removable when desired. acs.orguwindsor.ca

Stereoselective Transformations Involving the Chiral Center

While 2-Triethylsilyloxyethanol itself is achiral, its chiral analogues, such as (R)- or (S)-1-(triethylsilyloxy)propan-2-ol, are important intermediates in asymmetric synthesis. The generation of such chiral molecules often involves stereoselective silylation of a racemic diol.

A key strategy for accessing enantiopure mono-silylated diols is through the kinetic resolution of a racemic mixture of 1,2-diols. nih.gov This process utilizes a chiral catalyst to preferentially silylate one enantiomer faster than the other. For instance, the kinetic resolution of a racemic terminal 1,2-diol with a silylating agent in the presence of a chiral catalyst can yield the mono-silylated product of one enantiomer and the unreacted diol of the other, both in high enantiomeric excess. nih.govnih.gov

Recent advancements have led to highly effective methods for this transformation:

Regiodivergent Resolution: In this sophisticated type of resolution, a chiral catalyst directs the silylation of each enantiomer of the racemic diol to a different hydroxyl group, resulting in two distinct constitutional isomers. nih.gov This allows for the separation of both enantiomers as silylated products in a single step.

Catalytic Enantioselective Silylation: Chiral organic catalysts, such as modified guanidines or chiral Brønsted acids, have been developed to mediate the enantioselective silylation of secondary alcohols and diols with high selectivity factors. acs.orgnih.gov

These methods provide a powerful route to chiral building blocks where a single hydroxyl group is protected by a silyl ether, enabling subsequent stereospecific transformations at the remaining free alcohol.

Table 1: Comparison of Methodologies for Stereoselective Silylation of 1,2-Diols

| Method | Description | Typical Outcome | Reference |

| Kinetic Resolution | A chiral catalyst accelerates the silylation of one enantiomer of a racemic diol over the other. | One enantiomer is silylated, leaving the other unreacted. Can achieve high enantiomeric excess for both product and recovered starting material. | nih.govnih.gov |

| Regiodivergent Resolution | A chiral catalyst directs the silylation of each enantiomer to a different hydroxyl group. | Both enantiomers are converted into constitutionally isomeric mono-silylated products. | nih.gov |

| Desymmetrization | A chiral catalyst selectively silylates one of the two enantiotopic hydroxyl groups of a meso-diol. | A single chiral, mono-silylated product is formed from an achiral starting material. | researchgate.net |

Reactivity in the Presence of Varying Silylating Agents

The formation of 2-Triethylsilyloxyethanol from ethylene glycol is a selective mono-silylation. The choice of silylating agent is crucial for controlling the reaction's efficiency and selectivity (mono- vs. di-silylation). Silylating agents vary in reactivity based on the steric bulk of the alkyl groups on the silicon and the nature of the leaving group.

Common silylating agents include silyl chlorides (R₃SiCl) and silyl triflates (R₃SiOTf). The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or imidazole (B134444), to neutralize the acidic byproduct (e.g., HCl). uwindsor.ca

The reactivity and selectivity are governed by:

Steric Hindrance: Less bulky silylating agents like trimethylsilyl chloride (TMSCl) react faster than triethylsilyl chloride (TESCl). Even bulkier agents like tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) react more slowly, which can enhance selectivity for the less sterically hindered hydroxyl group in an asymmetric diol. For a symmetric diol like ethylene glycol, using a stoichiometric amount of the silylating agent is key to favoring mono-silylation.

Leaving Group: Silyl triflates are much more reactive silylating agents than the corresponding chlorides due to the excellent leaving group ability of the triflate anion. They are often used to silylate sterically hindered alcohols.

Table 2: Reactivity of Common Silylating Agents for Alcohol Protection

| Silylating Agent | Abbreviation | Relative Steric Bulk | General Reactivity | Common Conditions |

| Trimethylsilyl chloride | TMSCl | Small | High | Et₃N or Imidazole, CH₂Cl₂ |

| Triethylsilyl chloride | TESCl | Medium | Moderate | Et₃N or Imidazole, CH₂Cl₂ |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Large | Moderate to Low | Imidazole, DMF |

| Triisopropylsilyl chloride | TIPSCl | Very Large | Low | Imidazole, DMF |

| Triethylsilyl trifluoromethanesulfonate | TESOTf | Medium | Very High | 2,6-Lutidine, CH₂Cl₂, low temp. |

Reactions with Halogen-Containing Substrates

The free primary alcohol group in 2-Triethylsilyloxyethanol is available for further functionalization. A common transformation is its conversion to an alkyl halide through deoxygenative halogenation. This reaction replaces the hydroxyl group with a halogen atom (Cl, Br, or I), providing a versatile intermediate for subsequent nucleophilic substitution or organometallic reactions.

Several reagent systems can achieve this transformation while keeping the silyl ether intact:

Appel Reaction: This classic method uses a combination of a triarylphosphine (typically triphenylphosphine, PPh₃) and a halogen source like carbon tetrachloride (CCl₄), carbon tetrabromide (CBr₄), or iodine (I₂). The reaction proceeds under mild, neutral conditions, converting the alcohol into the corresponding alkyl chloride, bromide, or iodide.

Phosphorus Halides: Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus pentachloride (PCl₅) can be used, often in the presence of a base like pyridine to neutralize the acidic byproducts.

1,2-Dihaloethanes: An effective system for deoxygenative halogenation involves using a 1,2-dihaloethane (e.g., ClCH₂CH₂Cl or BrCH₂CH₂Br) in combination with triphenylphosphine. nih.gov This method serves as a mild alternative to more traditional acidic halogenating agents. nih.gov

These reactions produce 1-halo-2-(triethylsilyloxy)ethanes, which are valuable bifunctional synthetic intermediates.

Table 3: Common Reagents for Deoxygenative Halogenation of Alcohols

| Halogen | Reagent System | Byproducts | Notes |

| Chlorine (Cl) | PPh₃ / CCl₄ | PPh₃O, CHCl₃ | Mild conditions (Appel Reaction) |

| SOCl₂ / Pyridine | SO₂, Pyridinium hydrochloride | Common and effective | |

| Bromine (Br) | PPh₃ / CBr₄ | PPh₃O, CHBr₃ | Mild conditions (Appel Reaction) |

| PBr₃ | H₃PO₃ | Effective for primary and secondary alcohols | |

| Iodine (I) | PPh₃ / I₂ / Imidazole | PPh₃O, Imidazolium iodide | Standard procedure for iodination |

2 Triethylsilyloxyethanol in Protecting Group Chemistry

Role as a Hydroxyl Protecting Group

The triethylsilyl (TES) group in 2-triethylsilyloxyethanol functions as an effective protecting group for one of the hydroxyl functions of ethylene (B1197577) glycol. Silyl (B83357) ethers, in general, are widely used to protect alcohols due to their inertness to many reagents that would otherwise react with a free hydroxyl group, such as oxidizing agents, many reducing agents, and organometallic reagents. libretexts.orgzmsilane.com The TES group, specifically, offers a moderate level of steric bulk and stability, making it a versatile choice in multi-step syntheses.

The formation of a silyl ether like that in 2-triethylsilyloxyethanol typically involves the reaction of the alcohol with a silyl halide, such as triethylsilyl chloride (TESCl), in the presence of a base. wikipedia.org Common bases used for this purpose include imidazole (B134444) or hindered amines like 2,6-lutidine, often in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.org The resulting Si-O bond is strong, yet can be cleaved under specific conditions, allowing for the regeneration of the original alcohol.

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. The relative stability of common silyl ethers to acidic conditions generally follows the trend: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.com This places the TES group at the more labile end of the spectrum, allowing for its removal under conditions that might leave bulkier silyl ethers intact.

Selective Protection of Diols and Polyols

The synthesis of a molecule like 2-triethylsilyloxyethanol from ethylene glycol necessitates the selective protection of one hydroxyl group over the other. This selective protection is a critical strategy in the synthesis of complex molecules containing multiple hydroxyl groups, such as carbohydrates and polyhydroxylated steroids. nih.govbohrium.com

In molecules containing both primary and secondary hydroxyl groups, it is often possible to selectively protect the primary alcohol. This selectivity is primarily driven by sterics; the less hindered primary hydroxyl group reacts more readily with a bulky silylating agent. highfine.comyoutube.com While ethylene glycol contains two primary hydroxyls, the principle of selective mono-protection can be applied. By carefully controlling the stoichiometry of the silylating agent (e.g., using one equivalent or slightly more of TESCl), it is possible to favor the formation of the mono-silylated product, 2-triethylsilyloxyethanol, over the di-silylated species.

Research has demonstrated that triethylsilyl chloride can be used to selectively silylate the allylic alcohol in certain unsaturated 1,5-diols with high chemoselectivity, highlighting the utility of TES ethers in differentiating between hydroxyl groups in similar steric environments. nih.govnih.gov This selectivity is attributed to subtle differences in the steric accessibility of the hydroxyl groups. nih.gov

The principles demonstrated by the selective formation of 2-triethylsilyloxyethanol are extended to more complex polyhydroxylated substrates. In carbohydrate chemistry, for instance, the selective protection of specific hydroxyl groups is essential for controlling the outcome of glycosylation reactions. nih.gov The choice of silyl ether can significantly influence the reactivity and stereoselectivity of such transformations. nih.gov By masking all but one hydroxyl group, chemists can direct reactions to a specific site on the molecule. The ability to selectively protect one hydroxyl group in a simple diol like ethylene glycol provides a foundational strategy for the regioselective modification of more intricate polyol structures.

Orthogonal Protecting Group Strategies Utilizing Silyl Ethers

An orthogonal protecting group strategy is one in which multiple protecting groups can be removed in any order without affecting the others. uchicago.edujocpr.com This approach is crucial in complex syntheses requiring sequential modifications of different functional groups. jocpr.comresearchgate.net Silyl ethers are valuable components of such strategies because their removal conditions (typically acidic hydrolysis or fluoride-ion-mediated cleavage) are often compatible with other common protecting groups like benzyl (B1604629) ethers or acyl groups. nih.govnih.gov

For example, the remaining free hydroxyl group in 2-triethylsilyloxyethanol could be protected with a different group, such as a benzyl ether. The benzyl group is stable to the fluoride (B91410) ions used to cleave the TES ether, and the TES ether is stable to the hydrogenolysis conditions used to remove the benzyl group. This orthogonality allows for the selective deprotection and subsequent reaction at either of the original hydroxyl positions of ethylene glycol. The development of diverse sets of orthogonal protecting groups, including various silyl ethers, has been instrumental in the synthesis of highly branched oligosaccharides and other complex molecules. nih.gov

Mechanistic Aspects of Silyl Ether Formation and Stability

The formation of silyl ethers is generally understood to proceed through a nucleophilic attack of the alcohol oxygen on the silicon atom of the silyl halide. pearson.comchem-station.com This reaction is thought to occur via a pentacoordinate silicon intermediate. chem-station.com The presence of a base, such as imidazole, facilitates the reaction by activating the silyl halide and deprotonating the alcohol, increasing its nucleophilicity.

The stability of the Si-O bond is a key feature of silyl ethers. However, this bond can be cleaved under specific conditions. The most common methods for the deprotection of silyl ethers are acidic hydrolysis and fluoride-ion-mediated cleavage.

| Deprotection Method | Reagents | Mechanism | Selectivity |

| Acidic Hydrolysis | Aqueous acid (e.g., acetic acid, HCl) | The oxygen of the silyl ether is protonated, making it a better leaving group. A nucleophile (water) then attacks the silicon atom. youtube.com | Less hindered silyl ethers are cleaved more rapidly. The order of lability is generally TMS > TES > TBS > TIPS > TBDPS. highfine.com |

| Fluoride-Ion Cleavage | Tetrabutylammonium (B224687) fluoride (TBAF), HF-Pyridine | The fluoride ion attacks the silicon atom, forming a very strong Si-F bond, which drives the reaction. chem-station.comyoutube.com This is due to the Si-F bond being significantly stronger than the Si-O bond. chem-station.com | Electron-poor silyl groups are cleaved faster. The relative stability against fluoride is TMS < TES < TIPS < TBS < TBDPS. chem-station.com |

The mechanism for fluoride-based deprotection is believed to proceed through a hypervalent silicon species. wikipedia.org The choice of deprotection reagent allows for selective removal of different silyl ethers within the same molecule, further enhancing their utility in orthogonal strategies. wikipedia.org

Applications of 2 Triethylsilyloxyethanol As a Synthetic Intermediate

Building Block in the Synthesis of Biologically Relevant Compounds

The design and synthesis of biologically active compounds often require the assembly of molecular scaffolds with precisely positioned functional groups. 2-Triethylsilyloxyethanol is a valuable building block in this context, providing a two-carbon unit with a masked hydroxyl group. The free hydroxyl can participate in various coupling reactions, such as etherification, esterification, or nucleophilic substitution, to link with other parts of a target molecule.

Once incorporated, the triethylsilyl protecting group can be selectively removed under specific conditions, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or acidic hydrolysis, to reveal a primary alcohol. This newly exposed hydroxyl group can then be further functionalized, allowing for the elaboration of the molecular structure and the introduction of key pharmacophoric features. This stepwise approach is crucial in the synthesis of complex natural products and pharmaceutical agents where control over the sequence of bond formation is essential.

Intermediate in Total Synthesis Efforts

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. The application of versatile building blocks like 2-Triethylsilyloxyethanol can significantly streamline these complex synthetic endeavors.

Asymmetric Synthesis of Chiral Scaffolds

While 2-Triethylsilyloxyethanol is an achiral molecule, it can be employed in synthetic routes to generate chiral scaffolds. Chirality can be introduced through several methods, such as the use of chiral catalysts in reactions involving the free hydroxyl group or by coupling the building block to a pre-existing chiral molecule. For instance, the hydroxyl group can be oxidized to an aldehyde and then subjected to an asymmetric allylation or aldol reaction to create a new stereocenter. The resulting chiral intermediate can then be carried forward in the synthesis. The ability to introduce chirality at a specific point in the synthetic sequence is a cornerstone of modern asymmetric synthesis.

Preparation of Differentially Functionalized Molecules (e.g., Triols)

The differential protection of the two hydroxyl groups in 2-Triethylsilyloxyethanol makes it an ideal starting material for the synthesis of differentially functionalized 1,2-diols and, by extension, more complex polyols like triols. A typical synthetic sequence would involve the reaction of the free hydroxyl group, for example, with an epoxide to introduce a new carbon chain and a secondary alcohol. The newly formed alcohol could then be protected with a different protecting group, orthogonal to the triethylsilyl group. Subsequent removal of the TES group would then provide a molecule with two differently protected hydroxyl groups and one free hydroxyl, ready for further selective transformations. This strategy offers precise control over the manipulation of multiple hydroxyl groups within a molecule, which is a common challenge in the synthesis of polyketide natural products and carbohydrates.

Role in the Synthesis of Antifungal Marine Bisoxazole Natural Products

The synthesis of marine natural products, many of which possess potent biological activities, often involves the assembly of complex polyol and heterocyclic fragments. While direct evidence for the use of 2-Triethylsilyloxyethanol in the synthesis of antifungal marine bisoxazole natural products is not prominent in the literature, the structural motifs present in these molecules suggest the utility of such building blocks. The bisoxazole core is often flanked by polyketide-derived side chains containing multiple hydroxyl groups. A protected C2 unit like 2-Triethylsilyloxyethanol could serve as a key starting material for the construction of these side chains, allowing for the controlled, stepwise elongation and functionalization of the carbon skeleton.

Contribution to Complex Molecular Architecture Construction

The construction of complex molecular architectures is a testament to the power of modern synthetic organic chemistry. The contribution of seemingly simple building blocks like 2-Triethylsilyloxyethanol is significant in this context. Its utility lies in its bifunctional nature, which allows it to act as a linchpin, connecting different parts of a molecule in a controlled and predictable manner.

Mechanistic and Stereochemical Investigations of 2 Triethylsilyloxyethanol Reactions

Time-Course Studies and Reaction Monitoring for Selectivity

No published time-course studies or reaction monitoring data for reactions involving 2-Triethylsilyloxyethanol are available. Such studies would be essential for understanding reaction kinetics, identifying intermediates, and determining the factors that control product selectivity.

Analysis of Enantiomeric Ratios and Stereoselectivity

There is no available research detailing the analysis of enantiomeric ratios or the stereoselectivity of reactions where 2-Triethylsilyloxyethanol is a reactant or product. This information is critical for assessing the stereochemical outcomes of reactions and for the development of stereoselective synthetic methods.

Computational Approaches to Reaction Mechanisms and Stereocontrol

A search for computational studies on the reaction mechanisms and stereocontrol of 2-Triethylsilyloxyethanol did not yield any specific results. Computational chemistry provides invaluable insights into transition states, reaction energy profiles, and the origins of stereoselectivity, none of which have been publicly documented for this compound.

Advanced Methodological Developments for 2 Triethylsilyloxyethanol Chemistry

Continuous Flow Synthesis Approaches

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, presents a paradigm shift from traditional batch processing. uc.pt This methodology offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and streamlined scalability. uc.ptnih.gov

While specific literature detailing the continuous flow synthesis of 2-Triethylsilyloxyethanol is not prominent, the principles have been successfully applied to related compounds, such as other siloxanes. For instance, a patented continuous flow process for producing diphenyl cyclic siloxanes demonstrates the feasibility of this approach for Si-O bond formation. labpartnering.org This process involves mixing a chlorosilane with a solvent, reacting it with an acid scavenger in a first reactor, followed by separation and a second reaction with methanol (B129727) to yield the final product. labpartnering.org

The advantages of such a system for 2-Triethylsilyloxyethanol synthesis would include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient management of reaction heat, which is critical for controlling silylation reactions. uc.pt

Improved Safety: The small reaction volumes at any given time minimize the risks associated with potentially exothermic reactions or hazardous reagents.

Scalability and Automation: Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor lines, a more straightforward process than moving to larger, more complex batch reactors. uc.ptnih.gov

A hypothetical two-step continuous flow setup for 2-Triethylsilyloxyethanol could involve the in-line reaction of triethylsilyl chloride with ethylene (B1197577) glycol, followed by an in-line purification or workup step, potentially using membrane-based separators to remove byproducts like hydrochloric acid. tue.nl Such multi-step flow systems, often called "reaction telescoping," avoid the isolation of intermediates, saving time and resources. uc.pt

Green Chemistry Perspectives in Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of its twelve principles can significantly enhance the environmental sustainability of the synthesis and use of 2-Triethylsilyloxyethanol.

Key principles relevant to 2-Triethylsilyloxyethanol include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: The synthesis of silyl (B83357) ethers from silyl chlorides and alcohols generates stoichiometric amounts of HCl, which must be neutralized, creating salt waste. Alternative "atom-economical" methods, such as direct dehydrogenative coupling of silanes and alcohols catalyzed by transition metals, could be explored.

Use of Safer Solvents and Auxiliaries: Traditional silylation reactions often use volatile organic solvents. Green chemistry encourages the use of safer alternatives like ionic liquids or even solvent-free conditions where feasible. mdpi.comrsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and allow for milder reaction conditions. The development of recyclable heterogeneous catalysts for silylation reactions would be a significant green advancement. mdpi.com

Recent trends in green synthesis highlight the use of renewable resources and energy-efficient methods, such as microwave or solar radiation, to drive reactions. nih.gov For example, a study on the synthesis of quinazolinones utilized concentrated solar radiation and lemon juice as a natural catalyst, showcasing a sustainable approach. nih.gov While directly applying this to silylation may not be straightforward, it inspires the search for bio-based catalysts and renewable energy sources for the production of compounds like 2-Triethylsilyloxyethanol.

Below is a table comparing a traditional synthesis approach for a generic silyl ether with a potential greener alternative, illustrating the application of green chemistry metrics.

| Metric | Traditional Method (Stoichiometric Base) | Greener Alternative (Catalytic) |

|---|---|---|

| Solvent | Dichloromethane (B109758) (Hazardous) | 2-Methyltetrahydrofuran (Bio-based, Safer) |

| Base/Catalyst | Triethylamine (Stoichiometric) | Immobilized Catalyst (Recyclable) |

| Byproduct | Triethylammonium chloride salt (Waste) | H₂ (Clean byproduct) |

| Atom Economy | Lower | Higher |

| E-Factor (Waste/Product Ratio) | High | Low |

Novel Characterization Methodologies (e.g., Chiral Chromatographic Analysis)

While 2-Triethylsilyloxyethanol itself is an achiral molecule, it is frequently used as a protecting group in the synthesis of complex, chiral molecules, such as active pharmaceutical ingredients (APIs). nih.gov Therefore, advanced analytical techniques capable of separating and quantifying enantiomers are crucial for quality control in processes involving this compound.

Chiral chromatography is a primary method for separating enantiomers. gcms.cz High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques that utilize chiral stationary phases (CSPs) to achieve separation. nih.govnih.gov

Chiral Stationary Phases (CSPs): Modern CSPs are often based on polysaccharides like cellulose (B213188) or amylose, which are derivatized to create chiral environments that interact differently with each enantiomer. nih.gov Other CSPs include cyclodextrin-based phases and crown ethers. nih.govgcms.cz

Supercritical Fluid Chromatography (SFC): SFC is considered a greener alternative to HPLC because it uses supercritical CO₂ as the main component of the mobile phase, reducing the consumption of organic solvents. nih.gov Its lower viscosity and higher diffusivity also lead to faster analysis times. fagg-afmps.be

The application of these techniques would be to analyze the enantiomeric purity of a chiral product synthesized using 2-Triethylsilyloxyethanol as a starting material or intermediate. For example, if a chiral alcohol is protected using a triethylsilyl group, the resulting silyl ether could be analyzed, or more commonly, the protecting group is removed, and the final chiral product is assessed.

The following interactive table illustrates hypothetical data from a chiral SFC screening for the separation of a pair of enantiomers (Enantiomer R and Enantiomer S) of a compound synthesized using a 2-triethylsilyloxy-functionalized intermediate.

| Chiral Stationary Phase (CSP) | Co-Solvent | Retention Time (Enantiomer R) (min) | Retention Time (Enantiomer S) (min) | Resolution (Rs) |

|---|---|---|---|---|

| Cellulose-1 | Methanol | 3.52 | 3.98 | 1.65 |

| Cellulose-2 | Methanol | 4.11 | 4.11 | 0.00 |

| Amylose-1 | Methanol | 5.23 | 6.15 | 2.10 |

| Amylose-1 | Ethanol | 4.88 | 5.60 | 1.89 |

| Cyclodextrin-A | Isopropanol | 7.01 | 7.45 | 1.10 |

Resolution (Rs) > 1.5 indicates baseline separation of the two enantiomers. fagg-afmps.be This data shows that the Amylose-1 column with methanol provides the best separation for this hypothetical chiral compound.

Future Directions in 2 Triethylsilyloxyethanol Research

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The preparation of 2-Triethylsilyloxyethanol and related silyl (B83357) ethers is undergoing a transformation, with new methods emerging that prioritize efficiency, selectivity, and sustainability. Traditional synthesis often relies on the reaction of an alcohol with a silyl chloride in the presence of an amine base, a reliable but not always optimal approach in terms of atom economy and reaction conditions. wikipedia.org

Biocatalytic Silylation: A significant advancement lies in the use of biocatalysts. Enzymes, such as silicatein-α (Silα), have demonstrated the ability to catalyze the condensation of alcohols with triethylsilanol (B1199358) to form triethylsilyl ethers. mdpi.com This enzymatic approach offers a greener alternative to traditional chemical methods, often proceeding under milder conditions and with high selectivity. mdpi.com Research in this area is focused on expanding the substrate scope of these enzymes and optimizing reaction conditions to achieve higher yields and broader applicability. mdpi.com

Catalytic Dehydrogenative Coupling: Another promising strategy involves the cross-dehydrogenative coupling of alcohols and hydrosilanes. This method, often catalyzed by inexpensive and earth-abundant metals, generates the corresponding silyl ether with the only byproduct being hydrogen gas, representing a highly atom-economical process. organic-chemistry.org The development of new catalytic systems for this transformation is an active area of research, aiming to improve reaction rates, functional group tolerance, and catalyst longevity.

Future work will likely focus on the development of catalytic systems that can achieve the direct and selective silylation of diols to produce compounds like 2-Triethylsilyloxyethanol, avoiding the need for protecting group manipulations. The table below summarizes some emerging synthetic approaches.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| Biocatalytic Silylation | Silicatein-α (Silα) | Mild reaction conditions, high selectivity, environmentally friendly. mdpi.com |

| Dehydrogenative Coupling | Metal Catalysts (e.g., NaOH) | High atom economy, formation of H₂ as the only byproduct. organic-chemistry.org |

| Silylation with Silyl Triflates | Triethylsilyl triflate and a hindered amine base | High reactivity, suitable for sterically hindered alcohols. wikipedia.org |

Expanded Applications in Complex Chemical Synthesis

The unique properties of the triethylsilyl group in 2-Triethylsilyloxyethanol position it as a valuable tool in the synthesis of complex molecules. As a protecting group, triethylsilyl (TES) ethers offer a moderate level of stability, allowing for selective removal in the presence of other, more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. wikipedia.org This orthogonality is crucial in multi-step syntheses where sequential deprotection is required.

Role in Poly(silyl ether) Synthesis: There is growing interest in poly(silyl ether)s (PSEs) as degradable and sustainable materials. nih.gov The synthesis of these polymers can involve the dehydrogenative cross-coupling of diols and dihydrosilanes. nih.gov While not directly a monomer, the chemistry of 2-Triethylsilyloxyethanol is relevant to understanding the formation and properties of the silyl ether linkages that constitute the polymer backbone. Future research may explore the incorporation of functionalized silyl ethers, derived from compounds like 2-Triethylsilyloxyethanol, to tune the physical and chemical properties of PSEs for specific applications.

Application in Protecting Group Strategies: The development of new synthetic methodologies will likely expand the strategic use of 2-Triethylsilyloxyethanol in complex natural product synthesis and medicinal chemistry. Its specific steric and electronic profile can be exploited to achieve selective protection of one hydroxyl group in a polyol substrate, enabling regioselective transformations at other positions.

Integration with Modern Catalytic Systems and Methodologies

The synergy between silyl ethers and transition metal catalysis is a burgeoning field of research. While silyl ethers are often employed as protecting groups, their interaction with catalytic systems can lead to novel and efficient transformations.

Transition Metal-Catalyzed Reactions: Transition metal complexes are widely investigated as catalysts for the synthesis of alkoxysilanes via the alcoholysis of hydrosilanes. chempedia.info This provides a convenient method for the protection of hydroxyl groups. chempedia.info Future research will likely focus on developing catalytic systems that can directly utilize functionalized silyl ethers like 2-Triethylsilyloxyethanol in cross-coupling and other carbon-carbon bond-forming reactions. For instance, the development of catalysts that can mediate the reductive cleavage of the C-O bond in silyl ethers could open up new synthetic disconnections.

Catalytic Disproportionation: The disproportionation of trialkoxysilanes, catalyzed by various homogeneous and heterogeneous catalysts, is a reaction of practical value. researchgate.net While not directly involving 2-Triethylsilyloxyethanol, understanding the mechanisms of such reactions, which can involve hypervalent silicon complexes, could inform the design of new catalytic processes involving functionalized silyl ethers. researchgate.net

The future of 2-Triethylsilyloxyethanol research lies in the convergence of synthetic innovation, expanded applications in complex synthesis, and integration with modern catalytic methods. As our understanding of its reactivity and potential grows, so too will its importance as a versatile building block in the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.